molecular formula C18H16N4O6S B2496581 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide CAS No. 292052-08-5

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B2496581
CAS No.: 292052-08-5
M. Wt: 416.41
InChI Key: PRZWASKKKMPMST-UHFFFAOYSA-N
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Description

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole moiety linked via a sulfamoyl group to a phenyl ring substituted with a 4-nitrobenzamide group. This compound shares structural similarities with sulfonamide-based pharmacophores, which are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S/c1-11-12(2)20-28-18(11)21-29(26,27)16-9-5-14(6-10-16)19-17(23)13-3-7-15(8-4-13)22(24)25/h3-10,21H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZWASKKKMPMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethyl-1,2-oxazole-5-sulfonamide, which is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced nitrobenzamide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The nitrobenzamide group is often involved in electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide
  • Structure : The 4-nitro group is replaced with a 3-methoxy substituent.
  • Functional Impact : The methoxy group is electron-donating, which may reduce electrophilic reactivity compared to the nitro analog. This could influence metabolic stability and interaction with biological targets .
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives
  • Structure : Features dual chloro substituents and variable alkyl/aryl groups on the benzamide.
  • ADME Properties: Topological polar surface area (TPSA): Ranges from 110–130 Ų, influenced by nitro and sulfamoyl groups. Aqueous solubility: Generally low (logS < −4), attributed to high TPSA and lipophilic chloro groups.
  • Comparison : The dual chloro substituents in these derivatives may enhance hydrophobic interactions in target binding but reduce solubility compared to the single-nitro analog .

Modifications in the Isoxazole and Sulfamoyl Linker

N-(3,4-Dimethyl-1,2-oxazol-5-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzenesulfonamide
  • Structure : Replaces the benzamide with an imidazole-diazenyl group.
  • The nitrobenzamide analog may exhibit different binding kinetics due to the nitro group’s electronic effects .
4-Butoxy-3,5-bis(chloranyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide
  • Structure : Incorporates bulky butoxy and chloro substituents on the benzamide.
  • Impact : The chloro and butoxy groups likely increase steric hindrance, reducing membrane permeability compared to the less-substituted nitro analog .

Pharmacopeial and Metabolite Comparisons

USP Sulfamethoxazole Related Compounds
  • N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Related Compound A): Replaces nitrobenzamide with an acetyl group.
  • N(4)-Acetylsulfisoxazole (Metabolite) :
    • Features an ethanimidic acid group instead of nitrobenzamide.
    • Alters metabolic pathways, as acetylated sulfonamides are common metabolites with modified excretion profiles .

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H18N4O4S
Molecular Weight 386.42 g/mol
LogP 2.77
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2
Polar Surface Area 86.64 Ų

The compound features a nitro group and a sulfamoyl moiety attached to a phenyl ring, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Anticancer Activity

In a study evaluating the compound's efficacy against human cancer cell lines (e.g., HeLa and MCF-7), it was found that:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.6Inhibition of cell cycle progression

The mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and hypertension.

Mechanism of Enzyme Interaction

Research indicates that this compound inhibits:

  • Carbonic Anhydrase - Modulating bicarbonate levels.
  • Aldose Reductase - Affecting glucose metabolism.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Oxazole Ring : Using appropriate reagents under controlled conditions.
  • Sulfamoylation : Introducing the sulfamoyl group to the phenyl ring.
  • Nitro Group Introduction : Employing nitration techniques to achieve the final product.

Each step is characterized by spectroscopic methods (NMR, IR) to confirm the structure.

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